molecular formula C14H23NO4 B1377430 Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate CAS No. 1443980-64-0

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate

Cat. No.: B1377430
CAS No.: 1443980-64-0
M. Wt: 269.34 g/mol
InChI Key: HTINMSUVZLMQEV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . It is a morpholine derivative, characterized by the presence of a tert-butyl group, a 2-oxocyclopentyl group, and a carboxylate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 2-oxocyclopentanone. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in biochemical assays .

Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their activity or function. These interactions can modulate biochemical pathways and result in various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate is unique due to the combination of its tert-butyl, 2-oxocyclopentyl, and morpholine-4-carboxylate groups. This unique structure imparts specific reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTINMSUVZLMQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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